molecular formula C19H17FN4OS B11492158 Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo-

Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo-

Cat. No.: B11492158
M. Wt: 368.4 g/mol
InChI Key: RDIHZGWIDLUWNS-UHFFFAOYSA-N
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Description

6-BENZYL-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions. One common method includes the condensation of appropriate benzyl and fluorophenyl precursors with a thiourea derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives with modified functional groups .

Scientific Research Applications

6-BENZYL-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-BENZYL-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 6-BENZYL-1-(2-CHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE
  • 6-BENZYL-1-(2-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE

Uniqueness

The uniqueness of 6-BENZYL-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H17FN4OS

Molecular Weight

368.4 g/mol

IUPAC Name

6-benzyl-1-(2-fluorophenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C19H17FN4OS/c20-15-8-4-5-9-16(15)24-17-14(18(25)22-19(24)26)11-23(12-21-17)10-13-6-2-1-3-7-13/h1-9,21H,10-12H2,(H,22,25,26)

InChI Key

RDIHZGWIDLUWNS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=CC=C3)N(C(=S)NC2=O)C4=CC=CC=C4F

Origin of Product

United States

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